[2-(aminomethyl)-4-methylpentyl]benzene
Description
[2-(Aminomethyl)-4-methylpentyl]benzene is an aromatic compound featuring a benzene ring substituted with a branched 4-methylpentyl chain and an aminomethyl group. The aminomethyl group (-CH₂NH₂) confers basicity and nucleophilic reactivity, while the branched alkyl chain enhances lipophilicity.
Properties
IUPAC Name |
2-benzyl-4-methylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11(2)8-13(10-14)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHFPIKWVSXTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC=CC=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338685-56-5 | |
| Record name | [2-(aminomethyl)-4-methylpentyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-4-methylpentyl]benzene typically involves the reaction of benzyl chloride with 4-methylpentanamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
[2-(aminomethyl)-4-methylpentyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, and ketones .
Scientific Research Applications
[2-(aminomethyl)-4-methylpentyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(aminomethyl)-4-methylpentyl]benzene involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares [2-(aminomethyl)-4-methylpentyl]benzene with four structurally related compounds from the provided evidence:
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| This compound (Target) | C₁₃H₂₁N | Benzene, aminomethyl, branched alkyl chain | 191.32 g/mol | N/A |
| 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone | C₁₉H₂₂ClN₅O | Piperazine, chlorophenyl, carbonyl, aromatic amine | 383.87 g/mol | Piperazine ring, chlorophenyl substitution, carbonyl |
| 2-(4-(2-Methyl-2-propanyl)phenyl)-1H-benzimidazole | C₁₇H₁₈N₂ | Benzimidazole, tert-butylphenyl | 250.34 g/mol | Fused benzimidazole ring, tert-butyl group |
| Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl]methylene]amino]benzoate | C₂₂H₂₉NO₃ | Ester, cyclohexenyl, hydroxyl, imine | 363.47 g/mol | Cyclohexenyl ring, ester linkage, imine functional group |
| (2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene | C₁₃H₁₆O | Alkyne, ether, methyl | 188.27 g/mol | Pentynyl (alkyne) group, ether linkage |
Key Observations:
- Aminomethyl vs. Piperazine/Carbonyl (): The target lacks the piperazine and carbonyl groups present in , which are critical for hydrogen bonding and kinase inhibition. Its simpler structure may limit bioactivity but enhance synthetic accessibility.
- Benzene vs.
- Branched Alkyl vs. Cyclohexenyl (): The target’s linear alkyl chain contrasts with the cyclohexenyl group in , which introduces ring strain and reactivity (e.g., Diels-Alder). The absence of an ester in the target limits its use as a prodrug.
- Aminomethyl vs. Alkyne (): The alkyne in enables click chemistry applications, whereas the aminomethyl group in the target supports nucleophilic reactions (e.g., alkylation, Schiff base formation).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target’s branched alkyl chain increases lipophilicity (logP ~3.5 estimated), comparable to the tert-butyl group in (logP ~4.1) but lower than the alkyne-containing (logP ~2.8).
- Solubility: The aminomethyl group enhances water solubility (~1.2 mg/mL estimated) compared to the hydrophobic benzimidazole (~0.05 mg/mL). However, it is less soluble than the ester-containing (~5 mg/mL) due to the absence of polar esters.
- Reactivity: The alkyne in is highly reactive under Cu(I)-catalyzed conditions, while the target’s amine is prone to protonation or oxidation, requiring stabilization in formulations.
Biological Activity
[2-(aminomethyl)-4-methylpentyl]benzene is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound this compound features an amine group attached to a benzene ring, which contributes to its biological activity. The synthesis typically involves the alkylation of an appropriate benzylamine precursor, followed by purification steps such as recrystallization or chromatography.
Biological Activity
Research has highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria. For instance, derivatives of similar compounds have shown effectiveness in inhibiting bacterial growth, indicating potential applications in treating infections .
- Antiparasitic Effects : Some studies have investigated the antitrypanosomal and antiplasmodial activities of related compounds, suggesting that this compound may also possess similar effects against parasites such as those causing malaria and sleeping sickness.
- Anti-inflammatory Properties : Compounds with structural similarities have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or inflammatory pathways. For example, inhibition of kinases implicated in inflammatory responses could explain its anti-inflammatory properties.
- Interaction with Cellular Targets : The amine group can form hydrogen bonds with various biological macromolecules, enhancing the compound's ability to interact with cellular targets and modulate biological processes.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiparasitic | Potential activity against malaria | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Antimicrobial Activity
A study focused on a series of aminobenzene derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.
Case Study: Antiparasitic Effects
Research into the antiparasitic properties revealed that certain derivatives showed promising results against Trypanosoma brucei and Plasmodium falciparum. These findings suggest that modifications to the structure could enhance efficacy and selectivity for these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
